molecular formula C18H19ClN2O B11991580 1-(biphenyl-4-yl)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanone hydrochloride

1-(biphenyl-4-yl)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanone hydrochloride

Cat. No.: B11991580
M. Wt: 314.8 g/mol
InChI Key: DXMQLGRGFXIRDQ-UHFFFAOYSA-N
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Description

1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is a synthetic organic compound. It is characterized by the presence of a biphenyl group and a pyrrolidine moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE typically involves the following steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.

    Formation of the Final Compound: The final step involves the coupling of the biphenyl group with the pyrrolidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-BIPHENYL-4-YL-2-AMINO-ETHANONE: Similar structure but lacks the pyrrolidine moiety.

    1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-PROPANE: Similar structure but with a different alkyl chain.

Uniqueness

1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is unique due to the presence of both the biphenyl group and the pyrrolidine moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-phenylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C18H18N2O.ClH/c21-17(13-20-18-7-4-12-19-18)16-10-8-15(9-11-16)14-5-2-1-3-6-14;/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20);1H

InChI Key

DXMQLGRGFXIRDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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